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Introduction

GFHO018 is a novel, orally administered small molecule inhibitor of the transforming growth
factor-B receptor | (TGF-BRI).[1][2] The TGF-B signaling pathway is a critical regulator of
numerous cellular processes, including cell growth, differentiation, and immune response.[3] In
the context of advanced cancers, this pathway is often hijacked by tumors to promote
metastasis, suppress anti-tumor immunity, and induce resistance to therapies.[1][3][4] GFH018
blocks TGF- signal transduction, thereby inhibiting the progression and metastasis of solid
tumors.[1] Preclinical and clinical studies have demonstrated its potential as both a
monotherapy and in combination with immune checkpoint inhibitors.[5][6][7] This guide
provides a comprehensive overview of the technical details of GFH018, including its
mechanism of action, clinical trial data, and relevant experimental protocols.

Mechanism of Action: Targeting the TGF-f3 Signaling
Pathway

GFHO018 is a highly potent and selective ATP-competitive inhibitor of TGF-BRI.[5] The canonical
TGF-[ signaling cascade is initiated by the binding of TGF-f3 ligands to the TGF-3 type I
receptor (TGF-BRII), which then recruits and phosphorylates TGF-BRI.[3] This activation of
TGF-BRI leads to the phosphorylation of downstream effector proteins, primarily SMAD2 and
SMAD3.[3][8] Phosphorylated SMAD2/3 then forms a complex with SMAD4, which translocates
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to the nucleus to regulate the transcription of target genes involved in immunosuppression,
epithelial-mesenchymal transition (EMT), angiogenesis, and fibrosis.[3][4]

By inhibiting the kinase activity of TGF-BRI, GFH018 effectively blocks the phosphorylation of
SMAD?2/3, thus abrogating the downstream signaling cascade.[1][8] Preclinical studies have
shown that GFHO018 can inhibit TGF-f-induced SMAD3 phosphorylation.[1] Furthermore,
mechanistic studies have revealed that GFH018 can reactivate the immune system by blocking
Treg- and M2 macrophage-mediated immunosuppression and also inhibit tumor vascular
angiogenesis.[5]
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Caption: TGF-f3 Signaling Pathway and the Mechanism of Action of GFH018.
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Clinical Development: Phase | Monotherapy Study

A first-in-human, open-label, multicenter Phase | study (NCT05051241) was conducted to
evaluate the safety, tolerability, pharmacokinetics (PK), and preliminary efficacy of GFH018
monotherapy in patients with advanced solid tumors who have failed standard therapies.[1][9]

Study Design

The study utilized a modified 3+3 dose-escalation design, followed by a dose-expansion phase.
[9] Fifty patients were enrolled across eight dose levels, from 5 mg to 85 mg, administered
twice daily (BID) on a 14-days-on/14-days-off schedule in 28-day cycles.[1][10] A 7-days-on/7-
days-off schedule for the 85 mg dose was also explored.[9]

Recommended Phase 2 Dose
(RP2D) Determined

Safety & Tolerability
(Primary Endpoint)

Preliminary Efficacy
(RECIST 1.1)

(Modified 3+3 Design) Pharmacokinetics

5mg to 85mg BID
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Caption: Workflow of the Phase I Clinical Trial of GFH018.

Quantitative Data Summary

Table 1: Safety Profile - Treatment-Related Adverse Events (TRAES) in 210% of Patients[9][10]

Adverse Event Any Grade (N=50) Grade =3 (N=50)
AST Increased 18% 0%
Proteinuria 14% 2%
Anemia 14% 2%
ALT Increased 12% 0%

Data presented as percentage of patients experiencing the event.
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Table 2: Pharmacokinetics (PK) of GFH018[9][10]

Parameter Value

Dose Range 5 mg -85 mg

Mean Half-life (t1/2) 2.25 - 8.60 hours

PK Profile Linear and dose-independent

Table 3: Preliminary Efficacy of GFH018 Monotherapy[9]

Clinical Outcome Result (N=50)

Stable Disease (SD) 18.0% (9 patients)

Tumor Shrinkage 1 patient (thymic carcinoma)
Maximum Target Lesion Decrease 18.4%

Key Findings

GFHO018 monotherapy demonstrated a favorable safety profile with no dose-limiting toxicities
observed, and the maximum tolerated dose was not reached.[9][10] The most common TRAESs
were generally low-grade.[9] The pharmacokinetic profile was linear and dose-independent.[9]
Modest but promising signs of efficacy were observed, with 18% of patients achieving stable
disease.[9] The recommended Phase Il dose (RP2D) was determined to be 85 mg BID on a
14-days-on/14-days-off schedule.[9]

Combination Therapy: Phase Ib/ll Study with an
Anti-PD-1 Antibody

Given the immunomodulatory role of the TGF- pathway, GFH018 was evaluated in
combination with the anti-PD-1 antibody toripalimab in patients with recurrent/metastatic
nasopharyngeal carcinoma (R/M NPC) in a Phase Ib/ll study (NCT04914286).[7]

Quantitative Data Summary
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Table 4: Efficacy of GFH018 in Combination with Toripalimab in R/M NPCJ[7]

. . Overall Response Rate Disease Control Rate
Patient Population
(ORR) (DCR)
All Patients (n=32) 31.3% 50.0%
ICl-naive Patients (n=17) 47.1% 64.7%

ICI: Immune Checkpoint Inhibitor

Key Findings

The combination of GFH018 and toripalimab showed promising anti-tumor activity, particularly
in patients who had not previously received immune checkpoint inhibitors.[7] The safety profile
of the combination was manageable.[7] These results suggest a synergistic effect between
TGF-BRI inhibition and PD-1 blockade.[11]

Experimental Protocols
Clinical Study Methodology (Phase | Monotherapy)

o Study Design: Open-label, multicenter, modified 3+3 dose-escalation followed by dose
expansion.[9]

o Patient Population: Adults with advanced solid tumors who have failed standard of care.[10]

« Intervention: GFH018 administered orally, twice daily, at doses ranging from 5 mg to 85 mg.
The primary dosing schedule was 14 days on, 14 days off.[10]

e Assessments:

o Safety: Monitored for adverse events, graded according to NCI-CTCAE v5.0. Dose-limiting
toxicities were evaluated during the first cycle.[9]

o Pharmacokinetics: Blood samples were collected at various time points to determine the
PK profile using a noncompartmental method.[10]

o Efficacy: Tumor responses were evaluated every 8 weeks using RECIST 1.1 criteria.[11]
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o Biomarkers: Blood samples were collected for the analysis of serum TGF-31 levels and
phosphorylated SMAD2 in peripheral blood mononuclear cells (PBMCs).[8]

Representative Preclinical Experimental Protocols

Detailed protocols for the specific preclinical studies conducted on GFHO018 are not publicly
available. The following are representative methodologies for the types of experiments cited in
the literature.

In Vitro TGF-BRI Kinase Inhibition Assay

o Objective: To determine the half-maximal inhibitory concentration (IC50) of GFH018 against
TGF-BRI kinase activity.

o Materials: Recombinant human TGF-BRI kinase domain, substrate peptide (e.g., a generic
kinase substrate or a SMAD-derived peptide), ATP, GFH018, and a detection system (e.g.,
ADP-GIlo™ Kinase Assay).

e Procedure:
1. Prepare a serial dilution of GFH018.

2. In a multi-well plate, combine the TGF-BRI kinase, substrate peptide, and GFH018 at
various concentrations.

3. Initiate the kinase reaction by adding ATP.
4. Incubate at a controlled temperature for a specified time (e.g., 60 minutes at 30°C).

5. Stop the reaction and measure the kinase activity using the chosen detection system,
which typically quantifies the amount of ADP produced.

6. Plot the percentage of kinase inhibition against the logarithm of the GFH018 concentration
and fit the data to a dose-response curve to calculate the IC50 value.

Cell-Based SMAD Phosphorylation Inhibition Assay
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e Objective: To assess the ability of GFH018 to inhibit TGF-B-induced SMAD phosphorylation
in a cellular context.

o Materials: A suitable cell line that responds to TGF-f3 (e.g., HaCaT keratinocytes), cell culture
medium, recombinant human TGF-B1, GFHO018, lysis buffer, and antibodies for Western
blotting (anti-phospho-SMAD2/3, anti-total-SMAD2/3, and a loading control like anti-
GAPDH).

e Procedure:
1. Plate cells and allow them to adhere overnight.

2. Pre-treat the cells with various concentrations of GFH018 for a defined period (e.g., 1-2
hours).

3. Stimulate the cells with a fixed concentration of TGF-1 for a short duration (e.g., 30-60
minutes).

4. Lyse the cells and collect the protein lysates.

5. Perform Western blotting to detect the levels of phosphorylated SMAD?2/3 and total
SMAD2/3.

6. Quantify the band intensities and normalize the phosphorylated SMAD levels to the total
SMAD and loading control levels.

Syngeneic Mouse Model for Combination Therapy Evaluation

o Objective: To evaluate the in vivo anti-tumor efficacy of GFH018 as a monotherapy and in
combination with an anti-PD-1 antibody.

e Materials: Immunocompetent mice (e.g., C57BL/6 or BALB/c), a syngeneic tumor cell line
(e.g., MC38 colon adenocarcinoma or 4T1 breast cancer), GFH018, an anti-mouse PD-1
antibody, and an isotype control antibody.

e Procedure:

1. Implant tumor cells subcutaneously into the flank of the mice.
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2. Monitor tumor growth until the tumors reach a predetermined size (e.g., 100-150 mma3).

3. Randomize the mice into treatment groups: vehicle control, GFH018 alone, anti-PD-1
antibody alone, and GFH018 plus anti-PD-1 antibody.

4. Administer treatments according to a defined schedule (e.g., GFH018 orally daily, anti-PD-
1 antibody intraperitoneally twice a week).

5. Measure tumor volumes regularly (e.g., 2-3 times per week) with calipers.

6. At the end of the study, tumors and other tissues (e.g., spleen, lymph nodes) can be
harvested for further analysis, such as flow cytometry of immune cell populations or
immunohistochemistry.

Conclusion

GFHO018 is a promising TGF-BRI inhibitor with a well-defined mechanism of action and a
favorable safety profile. Clinical data has demonstrated its potential as a monotherapy and in
combination with immune checkpoint inhibitors for the treatment of advanced solid tumors.
Further clinical investigation is ongoing to fully elucidate its therapeutic benefits in various
cancer types. The information provided in this guide serves as a valuable resource for
researchers and drug development professionals interested in the continued exploration of
GFHO018 and the broader field of TGF-§3-targeted cancer therapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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